N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a bifuran ring system, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide typically involves the reaction of 2,3’-bifuran with phenylbutanamide under specific conditions. One novel method for synthesizing amide derivatives containing furan rings involves microwave-assisted conditions. This method uses effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
The use of renewable resources and bioproducts in the synthesis process aligns with the principles of the circular economy, offering both economic and ecological benefits .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The bifuran ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bifuran ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran carboxylic acids, while reduction could produce bifuran alcohols or amines.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and polymers due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The bifuran ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer applications.
Dimethyl 2,5-Furandicarboxylate: Another furan-based compound used in the synthesis of bioplastics.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide is unique due to its bifuran ring system, which imparts distinct chemical properties and reactivity compared to other furan-based compounds. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-17(14-6-4-3-5-7-14)19(21)20-12-16-8-9-18(23-16)15-10-11-22-13-15/h3-11,13,17H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYZGJRLMQYTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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